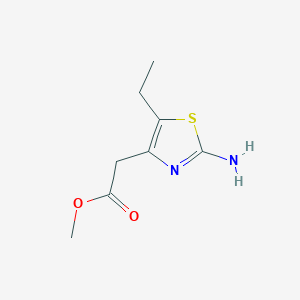

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-6-5(4-7(11)12-2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZPDSOTTSAERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212085 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379610-44-2 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379610-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate and its Ethyl Ester Analogue

This technical guide provides a comprehensive overview of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate and its more extensively documented ethyl ester analogue, Ethyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific derivative, Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, and its closely related ethyl ester. While information on the methyl ester is limited, its ethyl counterpart is well-characterized and serves as a valuable synthetic intermediate. Thiazole-containing compounds have a broad range of therapeutic applications, including roles in the treatment of allergies, hypertension, inflammation, and various infections.[2] The versatility of the thiazole nucleus makes its derivatives, such as the title compounds, of significant interest in the design of novel therapeutic agents.[1][2]

Physicochemical Properties and Identification

| Property | Value (for Ethyl Ester) | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | [3] |

| Molecular Weight | 200.26 g/mol | [3] |

| CAS Number | Not explicitly found for the ethyl ester with a 5-ethyl substituent in the provided results. A related compound, Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate, has the CAS number 62557-32-8. | [4] |

| Appearance | Solid | [3] |

Synthesis and Reaction Mechanisms

The synthesis of 2-aminothiazole derivatives typically involves the Hantzsch thiazole synthesis. For the ethyl ester, a common route involves the reaction of an α-haloketone with a thiourea.

A general synthetic approach for related compounds involves the reaction of an appropriate 4-bromo-3-oxopentanoate with thiourea.[2] Specifically, for ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, the synthesis starts with ethyl 4-bromo-3-oxopentanoate and thiourea in ethanol, often facilitated by microwave irradiation to improve reaction times and yield.[2] A similar strategy can be applied for the synthesis of the 5-ethyl analogue.

Conceptual Synthesis Workflow:

Caption: Hantzsch synthesis of the target thiazole derivative.

This reaction proceeds through a cyclocondensation mechanism, where the thiourea acts as the source of the nitrogen and sulfur atoms for the thiazole ring. The choice of the starting α-haloketone determines the substituents on the final thiazole ring.

Experimental Protocol: Synthesis of a Related Compound

The following is a representative protocol for the synthesis of a structurally similar compound, Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, which can be adapted for the synthesis of the 5-ethyl derivative.[2]

Materials:

-

Ethyl 4-bromo-3-oxopentanoate (10 mmol)

-

Thiourea (10 mmol)

-

Ethanol (8 mL)

-

Microwave reactor

-

Standard laboratory glassware and extraction equipment

Procedure:

-

Combine ethyl 4-bromo-3-oxopentanoate (2.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in a 20 mL microwave test tube equipped with a magnetic stir bar.

-

Add 8 mL of ethanol to the test tube.

-

Seal the tube and place it in the microwave cavity.

-

Irradiate the mixture at 50°C (100 W) for 5 minutes.

-

After the reaction is complete, cool the tube to room temperature.

-

Pour the contents into 20 mL of water.

-

Extract the product with methylene chloride (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary (e.g., by recrystallization or column chromatography).

Expected Outcome:

This procedure for the 5-methyl analogue yields the product in approximately 74% yield.[2]

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. Below are the expected characteristic signals for the ethyl ester analogue based on data for similar compounds.[2]

-

¹H NMR (DMSO-d₆, δ ppm):

-

Singlet for the NH₂ protons (~6.9 ppm).

-

Quartet for the O-CH₂ protons of the ethyl group (~4.1 ppm).

-

Singlet for the CO-CH₂ protons (~3.4 ppm).

-

Quartet and triplet for the ethyl group at the 5-position.

-

Triplet for the O-CH₂-CH₃ protons of the ethyl ester (~1.2 ppm).

-

-

IR (cm⁻¹):

-

N-H stretching of the primary amine (~3400 cm⁻¹).

-

C=O stretching of the ester group (~1680 cm⁻¹).

-

Applications in Drug Discovery and Development

The 2-aminothiazole moiety is a key pharmacophore in a wide array of therapeutic agents.[1] Compounds containing this scaffold have demonstrated a diverse range of biological activities, including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antioxidant [5]

The title compound and its analogues serve as crucial building blocks for the synthesis of more complex molecules with potential therapeutic value.[6] They can be further modified at the amino group or the ester functionality to generate libraries of compounds for screening in various biological assays. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

Potential Derivatization Pathways:

Caption: Potential derivatization pathways for the title compound.

Safety and Handling

While a specific safety data sheet for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate was not found, general safety precautions for related thiazole derivatives should be followed. Based on data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[7] Avoid inhalation of dust and contact with skin and eyes.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate and its ethyl ester are valuable compounds in the field of medicinal chemistry. Their synthesis, based on the robust Hantzsch thiazole reaction, is straightforward, and their chemical structure allows for a wide range of modifications. The 2-aminothiazole core is a well-established pharmacophore, and these compounds serve as excellent starting materials for the development of new therapeutic agents with diverse biological activities. Further research into the specific properties and applications of the methyl ester is warranted.

References

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. Available at: [Link]

-

Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S. PubChem. Available at: [Link]

-

2-Amino-5-methyl-1,3,4-thiadiazole - High purity | EN. Georganics. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. Available at: [Link]

-

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. PubChem. Available at: [Link]

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]

-

Thiamine. Wikipedia. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

A Technical Guide to Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate: A Versatile Scaffold for Drug Discovery

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds. Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic pharmaceuticals underscores its importance in medicinal chemistry.[1][2] Derivatives of 2-aminothiazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antihypertensive properties.[1][3] This wide-ranging bioactivity has established the 2-aminothiazole nucleus as a critical building block in the design and synthesis of novel therapeutic agents.[4]

This technical guide focuses on a specific, yet highly versatile, member of this class: Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate . While direct and extensive research on this particular molecule is emerging, its structural attributes position it as a key intermediate and a valuable synthon for the development of advanced pharmaceutical compounds and functional materials. This guide will provide an in-depth look at its synthesis, chemical characteristics, and, most importantly, its vast research applications, drawing upon established principles and data from closely related analogues.

Physicochemical Properties and Characterization

While specific experimental data for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted/Analogous Value | Reference Compound |

| Molecular Formula | C₉H₁₂N₂O₂S | - |

| Molecular Weight | 212.27 g/mol | - |

| Appearance | Likely a solid at room temperature | Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a solid. |

| Melting Point | Not available | The analogous methyl 2-(2-amino-5-methyl -1,3-thiazol-4-yl)acetate has a melting point of 111-113 °C.[5] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | General solubility of similar organic compounds. |

Spectroscopic Characterization (Predicted):

-

¹H NMR:

-

A singlet for the two protons of the amino group (-NH₂), likely in the range of 6.5-7.5 ppm.

-

A singlet for the three protons of the methyl ester (-OCH₃) around 3.6-3.8 ppm.

-

A singlet for the two protons of the acetate methylene group (-CH₂-COO) around 3.4-3.6 ppm.

-

A quartet for the two protons of the ethyl group's methylene (-CH₂-CH₃) around 2.5-2.8 ppm.

-

A triplet for the three protons of the ethyl group's methyl (-CH₂-CH₃) around 1.1-1.3 ppm.

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon around 170 ppm.

-

Signals for the thiazole ring carbons, with the C-2 carbon (bearing the amino group) being the most downfield.

-

Signals for the methyl ester, acetate methylene, and the ethyl group carbons.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.

-

A strong C=O stretching vibration for the ester carbonyl group around 1730-1750 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the thiazole ring.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to the exact mass of the compound.

-

Synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate

The most direct and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[6] For the synthesis of the title compound, the key precursors are methyl 2-chloro-3-oxopentanoate and thiourea.

Figure 1: Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the established synthesis of the analogous ethyl ester.[6]

Materials:

-

Methyl 2-chloro-3-oxopentanoate

-

Thiourea

-

Ethanol (absolute)

-

Water (deionized)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add methyl 2-chloro-3-oxopentanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of ethanol under reduced pressure.

-

Add water to the residue, which may result in the precipitation of the product.

-

If the product does not precipitate, neutralize the mixture with a saturated sodium bicarbonate solution and extract with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both the thiourea and the α-haloketone and has a suitable boiling point for the reaction.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

-

Work-up: The aqueous work-up is designed to remove any unreacted thiourea and other water-soluble byproducts. Neutralization with sodium bicarbonate is important to remove any acidic impurities.

-

Purification: Recrystallization or column chromatography is essential to obtain the product in high purity by removing any remaining starting materials or side products.

Research Applications: A Gateway to Bioactive Molecules

The true value of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate lies in its potential as a versatile starting material for the synthesis of a wide array of more complex molecules with significant biological activities. The presence of multiple reactive sites—the primary amino group, the ester, and the thiazole ring itself—allows for diverse chemical modifications.

Sources

- 1. Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | C6H9N3O2S | CID 292304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 2-Aminothiazole Ester Scaffold

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Aminothiazole Esters

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] When functionalized with a carboxylate ester, typically at the 4- or 5-position, these molecules become highly versatile intermediates for drug discovery and development. They serve as crucial building blocks for synthesizing compounds with a wide therapeutic spectrum, including anti-inflammatory, antibacterial, antitumor, and antiviral agents.[2][3]

Among the various synthetic routes, the Hantzsch thiazole synthesis, first reported in 1887, remains the most robust and widely adopted method for constructing this heterocyclic system.[3] This guide provides a detailed examination of the Hantzsch synthesis mechanism as applied to the preparation of 2-aminothiazole esters, offering field-proven insights into experimental protocols and critical reaction parameters.

The Core Mechanism: A Stepwise C-S and C-N Bond Formation

The Hantzsch synthesis of a 2-aminothiazole ester is a condensation reaction between an α-halo-β-ketoester and a thioamide—most commonly, unsubstituted thiourea to yield a 2-amino group. The reaction proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration, culminating in a stable aromatic ring.[4][5]

The overall transformation can be summarized as:

-

Reactants: An α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) and Thiourea.

-

Product: A 2-aminothiazole carboxylate ester (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate).

The mechanism unfolds in three primary stages:

-

S-Alkylation (Nucleophilic Substitution): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the ketoester, displacing the halide ion. This is a classic SN2 reaction that forms an isothiouronium salt intermediate. The choice of halogen is critical; reactivity follows the order I > Br > Cl, directly impacting reaction kinetics.

-

Intramolecular Cyclization (Condensation): The nitrogen atom of the isothiouronium intermediate, now positioned favorably, acts as a nucleophile and attacks the adjacent ketone carbonyl carbon. This step forges the critical C-N bond, closing the five-membered ring to form a tetrahedral intermediate.

-

Dehydration (Aromatization): The cyclic intermediate readily eliminates a molecule of water. This dehydration step is the thermodynamic driving force for the reaction, as it results in the formation of the highly stable, aromatic thiazole ring.

Experimental Protocol: A Self-Validating One-Pot System

While the classic Hantzsch synthesis involves reacting a prepared α-haloketone, modern variations often favor a more efficient one-pot procedure. This approach generates the α-halo-β-ketoester in situ from a readily available β-ketoester, immediately followed by condensation with thiourea. This method minimizes handling of lachrymatory and toxic α-halo intermediates and improves overall process efficiency.[2][6][7]

The following protocol details the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a common and valuable building block.[2][8]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

| Ethyl acetoacetate | 130.14 | 6.50 g | 0.05 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.06 | 1.2 |

| Thiourea | 76.12 | 3.80 g | 0.05 | 1.0 |

| Deionized Water | 18.02 | 50.0 mL | - | - |

| Tetrahydrofuran (THF) | 72.11 | 20.0 mL | - | - |

| Aqueous Ammonia (28%) | - | ~8.0 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine ethyl acetoacetate (6.50 g, 0.05 mol), deionized water (50.0 mL), and THF (20.0 mL).

-

Causality: The water/THF solvent system is chosen to manage the solubility of both the organic starting materials and the inorganic reagents/byproducts. THF helps solubilize the ethyl acetoacetate, while water is essential for the subsequent steps.

-

-

In Situ Bromination: Cool the mixture to below 0°C using an ice-salt bath. Add N-Bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise, ensuring the temperature remains below 5°C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Causality: Low temperature is critical to control the exothermic bromination reaction and prevent side reactions. NBS is a safe and effective source of electrophilic bromine for the α-halogenation of the β-ketoester. The reaction progress can be monitored by TLC until the starting ketoester is consumed.[2]

-

-

Cyclization: To the flask containing the newly formed ethyl 2-bromoacetoacetate, add thiourea (3.80 g, 0.05 mol) in one portion. Heat the reaction mixture to 80°C and maintain for 2 hours.

-

Causality: Heating provides the necessary activation energy for the S-alkylation and subsequent cyclization/dehydration steps. 80°C is an optimal temperature that ensures a reasonable reaction rate without significant decomposition.[2]

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble byproduct (succinimide). Transfer the filtrate to a beaker and, while stirring, add aqueous ammonia (~8.0 mL) to neutralize the hydrobromide salt of the product and adjust the pH to ~8-9.

-

Purification: Stir the resulting yellow slurry at room temperature for 10-15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any residual salts.

-

Final Product: Recrystallize the crude solid from ethyl acetate or ethanol to obtain pure Ethyl 2-amino-4-methylthiazole-5-carboxylate as a yellow or off-white solid. Dry the product under vacuum. (Expected yield: ~70-75%).[2]

Conclusion

The Hantzsch thiazole synthesis offers a powerful and adaptable platform for the construction of 2-aminothiazole esters, which are of paramount importance to the pharmaceutical industry. By understanding the core mechanism and the causality behind key experimental parameters, researchers can reliably produce these valuable scaffolds. The evolution from classic two-step methods to efficient one-pot protocols highlights the synthesis's enduring relevance and adaptability, providing a direct and cost-effective route from simple starting materials to complex, functionalized heterocyclic systems.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch thiazole synthesis in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-718.

- Shaikh, S., Zaheer, Z., & Chaware, V. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116.

- Javanshir, S., Dolatabadi, J. E., & O-Begi, G. (2014). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate.

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

- Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9360.

-

Dakshinamoorthy, G. (2023). Mastering Organic Synthesis with Ethyl Bromopyruvate (CAS 70-23-5). Retrieved from [Link]

- Zhang, Z.-W., Li, L.-L., & Xu, X.-Y. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.

- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.

- Yavari, I., & Zare, H. (2006). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. Monatshefte für Chemie - Chemical Monthly, 137(8), 1059-1064.

-

Shaikh, S., Zaheer, Z., & Chaware, V. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13, 116. Available from [Link]

- Chen, J., & Chen, J. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2744-2751.

- Google Patents. (2019). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.

- Webb, P. J., & Wirth, T. (2005). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 5(1), 97-99.

- Google Patents. (2003). EP1293494B1 - Process for preparing alpha-halo-ketones.

- Byers, J. R., & Dickey, J. B. (1939). 2-amino-4-methylthiazole. Organic Syntheses, 19, 10.

- Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472.

- Feng, Y., et al. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1173-1181.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]

- 7. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate: A Key Intermediate in Drug Discovery

This guide provides a comprehensive technical overview of the synthetic routes for obtaining Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole moiety is a privileged scaffold found in numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the selection of starting materials, reaction mechanisms, and experimental protocols.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone in the architecture of many therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antibacterial, antifungal, and anticancer properties. Its ability to mimic biological structures and engage in various intermolecular interactions makes it a favored building block in the design of novel drug candidates. Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, with its reactive ester and amino functionalities, serves as a versatile intermediate for the elaboration into more complex molecular entities, making a reliable and efficient synthesis paramount for advancing drug discovery programs.

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most established and widely employed method for the construction of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, this translates to the reaction between a methyl 4-halo-3-oxopentanoate and thiourea.

Diagram of the Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Starting Materials: Selection and Synthesis

The judicious selection of starting materials is critical for the success of the synthesis, impacting yield, purity, and scalability.

| Starting Material | Key Considerations | Synthesis/Procurement |

| Methyl 4-halo-3-oxopentanoate | The choice of halogen (Cl or Br) can influence reactivity. Bromo derivatives are generally more reactive but may be less stable. This is a key intermediate that is often synthesized in situ or just prior to use. | Synthesized via α-halogenation of methyl 3-oxopentanoate. Commercial availability may be limited.[3][4] |

| Thiourea | A readily available, stable, and cost-effective source of the thioamide functionality. | Commercially available from major chemical suppliers. |

| Solvent | Typically, a polar protic solvent like ethanol or methanol is used to facilitate the dissolution of the reactants and the reaction progress. | Standard laboratory-grade solvents are suitable. |

Synthesis of the Key Intermediate: Methyl 4-chloro-3-oxopentanoate

The α-haloketone intermediate, methyl 4-chloro-3-oxopentanoate, can be prepared by the chlorination of methyl 3-oxopentanoate using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Experimental Protocol: α-Chlorination

-

To a stirred solution of methyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add N-chlorosuccinimide (1.05 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude methyl 4-chloro-3-oxopentanoate, which can often be used in the next step without further purification.

Step-by-Step Hantzsch Cyclocondensation Protocol

The core of the synthesis is the cyclocondensation reaction. A procedure analogous to the synthesis of the corresponding ethyl ester provides a reliable starting point.[5]

Experimental Protocol: Hantzsch Synthesis

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.

-

To this solution, add the crude methyl 4-chloro-3-oxopentanoate (1 equivalent).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate.

Alternative Synthetic Strategies

While the Hantzsch synthesis is the workhorse for this class of compounds, other methods can be considered, particularly for library synthesis or to overcome specific challenges.

Diagram for Selecting a Synthetic Route

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Ethyl 4-bromo-3-oxopentanoate|36187-69-6 [benchchem.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate

Introduction: The Significance of a Stable Molecule in Drug Development

Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a core 2-aminothiazole scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in a wide array of biologically active molecules with potential therapeutic applications. The journey from a promising lead compound to a viable drug candidate is arduous, with chemical stability being a critical determinant of success. A thorough understanding of a molecule's stability profile—its intrinsic resistance to degradation under various environmental conditions—is paramount for ensuring the safety, efficacy, and quality of a potential pharmaceutical product.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. It is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways and a framework for establishing a robust stability testing program in line with regulatory expectations.

Physicochemical Properties and Structural Features Influencing Stability

The stability of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is intrinsically linked to its molecular structure. The key functional groups that are likely to be involved in degradation reactions are:

-

The 2-amino group: This primary amine is a potential site for oxidation and can also participate in reactions with aldehydes and ketones.

-

The thiazole ring: While thiazoles possess a degree of aromaticity, they can be susceptible to photo-oxidation and cleavage under certain conditions.[1] The sulfur atom in the ring can also be a target for oxidation.

-

The methyl ester group: Ester linkages are prone to hydrolysis, a common degradation pathway for many pharmaceutical compounds, which can be catalyzed by both acidic and basic conditions.

A foundational step in any stability program is the thorough characterization of the molecule's physicochemical properties, such as its pKa, solubility profile, and hygroscopicity. This data provides crucial context for designing and interpreting stability studies.

Postulated Degradation Pathways

Based on the functional groups present in Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, several degradation pathways can be postulated. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential to experimentally probe these pathways.[2][3]

Hydrolytic Degradation

The methyl ester functionality is the most probable site for hydrolytic degradation. This reaction can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetic acid, and methanol.

-

Acid-catalyzed hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis (saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol.

The rate of hydrolysis is highly dependent on pH and temperature.

Oxidative Degradation

The 2-aminothiazole moiety is susceptible to oxidative degradation. Potential oxidizing agents that could be encountered during manufacturing, storage, or administration include atmospheric oxygen, peroxides, and metal ions.

-

Oxidation of the amino group: The primary amino group can be oxidized to form various products, including nitroso, nitro, and dimeric species.

-

Oxidation of the thiazole ring: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides and sulfones. Ring cleavage is also a possibility under harsh oxidative stress.

Photodegradation

Exposure to light, particularly in the ultraviolet region, can induce photochemical reactions. For thiazole-containing compounds, photodegradation can proceed via complex mechanisms, including reaction with singlet oxygen.[1] This can lead to the formation of endoperoxides and subsequent rearrangement to various degradation products, potentially involving cleavage of the thiazole ring.[1]

Recommended Storage and Handling

To ensure the long-term integrity of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential hydrolytic and oxidative degradation reactions. |

| Light | Protect from light. Store in amber vials or light-resistant containers. | To prevent photodegradation of the thiazole ring. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid material or for solutions. | To minimize oxidative degradation. |

| pH (for solutions) | Maintain solutions at a neutral to slightly acidic pH. Avoid strongly acidic or alkaline conditions. | To minimize the rate of ester hydrolysis. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can accelerate the degradation of the compound. |

Experimental Protocol: A Comprehensive Stability Study

A robust stability study is essential to experimentally determine the shelf-life and appropriate storage conditions for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. The following protocol is based on the principles outlined in the ICH guidelines.[4][5]

Development and Validation of a Stability-Indicating Analytical Method

Before initiating stability studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required. This method must be able to separate the intact compound from its potential degradation products and accurately quantify them.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and take samples at appropriate time intervals. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and take samples at appropriate time intervals.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, test the compound in solution at elevated temperatures.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Long-Term and Accelerated Stability Testing

These studies are designed to determine the shelf-life of the compound under recommended storage conditions.

ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency:

At each time point, samples should be analyzed for appearance, purity (by the stability-indicating HPLC method), and the presence of any degradation products.

Data Analysis and Interpretation

The data from the stability studies should be analyzed to determine the rate of degradation and to identify any trends. The shelf-life of the compound can be estimated by extrapolating the long-term data. Any significant change, defined as a failure to meet the established acceptance criteria for purity and degradation products, should be investigated.

Conclusion: A Proactive Approach to Ensuring Molecular Integrity

A comprehensive understanding of the stability and storage requirements of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is not merely a regulatory requirement but a fundamental aspect of good scientific practice in drug development. By proactively investigating potential degradation pathways and establishing appropriate storage and handling procedures, researchers can ensure the integrity of this promising molecule, thereby safeguarding the quality and reliability of their experimental data and paving the way for its successful translation into a potential therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for achieving this critical objective.

References

- This guide is a synthesis of established principles in pharmaceutical stability testing and the known chemistry of the functional groups present in the molecule. Specific experimental stability data for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is not widely available in the public domain.

-

Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Methyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

Sources

- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. ajrconline.org [ajrconline.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Notes & Protocols: Synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] This heterocyclic system is a key pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3] The compound Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its structure, featuring a reactive amino group and an ester functional group, allows for diverse chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening.

This guide provides a comprehensive overview of the synthetic route to Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, focusing on the well-established Hantzsch thiazole synthesis.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for its execution, and discuss the critical parameters that ensure a high yield and purity of the final product.

Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, thiourea is employed as the thioamide component. The overall synthetic workflow can be broken down into two primary stages:

-

Synthesis of the α-Haloketone Precursor: Preparation of Methyl 4-bromo-3-oxohexanoate.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromoketone with thiourea to yield the final product.

Caption: Overall synthetic workflow for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate.

Part 1: Synthesis of Methyl 4-bromo-3-oxohexanoate

The synthesis of the α-bromoketone precursor is a critical first step. This is typically achieved through the direct bromination of the corresponding β-keto ester, Methyl 3-oxohexanoate, at the α-position.

Reaction Mechanism

The bromination of a ketone in an acidic medium proceeds through an enol intermediate. The reaction is acid-catalyzed, and the rate-determining step is the formation of the enol. Once formed, the electron-rich double bond of the enol attacks the bromine molecule, leading to the formation of the α-bromoketone and hydrogen bromide.

Experimental Protocol: Methyl 4-bromo-3-oxohexanoate

Materials:

-

Methyl 3-oxohexanoate

-

Bromine

-

Methanol (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Stirring hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Methyl 3-oxohexanoate (1.0 eq) in anhydrous methanol.

-

Heat the solution to reflux with stirring.

-

Slowly add bromine (1.0 eq) dropwise from the dropping funnel to the refluxing solution. The bromine color should disappear as it reacts. Maintain a gentle reflux throughout the addition.[7]

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes until the solution becomes colorless or pale yellow.[7]

-

Cool the reaction mixture to room temperature and then carefully pour it into an ice-cold saturated sodium bicarbonate solution to neutralize the generated HBr.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 4-bromo-3-oxohexanoate. This product is often used in the next step without further purification.

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction generates hydrogen bromide gas, which is corrosive. Ensure the reaction setup is properly vented.

Part 2: Hantzsch Thiazole Synthesis of the Target Compound

This step involves the cyclocondensation of the synthesized Methyl 4-bromo-3-oxohexanoate with thiourea to form the 2-aminothiazole ring.

Reaction Mechanism

The Hantzsch thiazole synthesis is a classic condensation reaction.[4] The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine in the α-bromoketone, forming a thiouronium salt intermediate. This is followed by an intramolecular condensation where one of the amino groups attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[5]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate

Materials:

-

Methyl 4-bromo-3-oxohexanoate (crude from Part 1)

-

Thiourea

-

Ethanol

-

Water

-

Dichloromethane

Equipment:

-

Microwave reactor or round-bottom flask with reflux condenser

-

Stirring hotplate

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

Procedure:

-

In a microwave-safe reaction vessel, combine crude Methyl 4-bromo-3-oxohexanoate (1.0 eq) and thiourea (1.0 eq) in ethanol.

-

Seal the vessel and place it in the microwave reactor. Heat the mixture to 50-60°C for 5-10 minutes.

-

Alternatively, if a microwave reactor is not available, combine the reactants in a round-bottom flask with a reflux condenser and heat in an oil bath at 60-70°C for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety Precautions:

-

Thiourea is a suspected carcinogen and should be handled with care.[8][9][10] Avoid inhalation of dust and skin contact.[11]

-

Dichloromethane is a volatile and potentially toxic solvent. All extractions and evaporations should be performed in a fume hood.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight | Physical State (Expected) |

| Methyl 4-bromo-3-oxohexanoate | C₇H₁₁BrO₃ | 223.06 g/mol | Pale yellow oil |

| Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate | C₈H₁₂N₂O₂S | 200.26 g/mol | Solid |

Expected Characterization Data (based on analogs):

-

¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the methylene protons of the acetate group (singlet), the methyl protons of the ester (singlet), and the amine protons (broad singlet).

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and the thiazole ring carbons, as well as the aliphatic carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=N stretching of the thiazole ring.

Applications in Drug Development

The 2-aminothiazole scaffold is a cornerstone in the design of various therapeutic agents. Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate serves as a versatile intermediate for the synthesis of compounds targeting a range of diseases. For instance, derivatives of 2-aminothiazoles have been investigated for their potential as:

-

Anticancer Agents: The 2-aminothiazole core is present in several kinase inhibitors.

-

Antimicrobial Agents: This scaffold is found in various antibacterial and antifungal compounds.

-

Anti-inflammatory Drugs: Certain 2-aminothiazole derivatives have shown potent anti-inflammatory effects.

Caption: Role as a key intermediate in drug discovery.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or decomposition of the product. | Ensure anhydrous conditions. Monitor the reaction closely and avoid prolonged heating. |

| Low yield in Step 2 | Impure α-bromoketone precursor. | While the crude precursor is often used directly, purification by column chromatography may be necessary if yields are consistently low. |

| Incomplete reaction. | Increase reaction time or temperature slightly. If using conventional heating, ensure efficient stirring. | |

| Product purification difficulties | Co-eluting impurities. | Adjust the polarity of the eluent system for column chromatography. Consider recrystallization from a suitable solvent system. |

References

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Safety Data Sheet: Thiourea - Carl ROTH. (n.d.). Retrieved January 23, 2026, from [Link]

- CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents. (n.d.).

-

Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.).

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). Retrieved January 23, 2026, from [Link]

-

Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. (n.d.). Retrieved January 23, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved January 23, 2026, from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). Retrieved January 23, 2026, from [Link]

-

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox. (2022). Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (n.d.). Retrieved January 23, 2026, from [Link]

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. redox.com [redox.com]

- 11. chemos.de [chemos.de]

Protocol for the Acylation of 2-Aminothiazole: A Comprehensive Guide for Medicinal Chemistry

Introduction: The Strategic Importance of 2-Aminothiazole Acylation in Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds have established it as a critical pharmacophore in numerous approved drugs, from anticancer agents to anti-infectives.[2][3] Acylation of the exocyclic 2-amino group is a fundamental and highly effective strategy for modifying the physicochemical and pharmacological properties of these molecules. This derivatization allows for the systematic exploration of structure-activity relationships (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic profiles.[1][2]

This application note provides a detailed, field-proven protocol for the N-acylation of 2-aminothiazole. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures for both acyl chlorides and anhydrides, and provide guidance on the purification and characterization of the resulting N-acyl-2-aminothiazoles. Furthermore, we will address the practical consideration of starting with 2-aminothiazole acetate, a common salt form of the parent amine.

Mechanistic Insights: The Nucleophilic Acyl Substitution of 2-Aminothiazole

The acylation of 2-aminothiazole proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate.

This reaction is often facilitated by the addition of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions: it can deprotonate the amino group, increasing its nucleophilicity, and it neutralizes the acidic byproduct of the reaction (e.g., HCl from an acyl chloride or a carboxylic acid from an anhydride), driving the equilibrium towards the product. In the absence of an added base, the basicity of the 2-aminothiazole itself (or the solvent, like pyridine) can play this role, though this may require more forcing conditions.

Experimental Protocols

This section outlines two robust protocols for the acylation of 2-aminothiazole, using either an acyl chloride or acetic anhydride as the acylating agent.

Protocol 1: Acylation using an Acyl Chloride

This protocol is a general method adaptable to a variety of acyl chlorides.

Workflow Diagram:

Caption: Workflow for the acylation of 2-aminothiazole with an acyl chloride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-Aminothiazole | ≥98% | Sigma-Aldrich |

| Acetyl Chloride | ≥99% | Sigma-Aldrich |

| Pyridine (Anhydrous) | ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM, Anhydrous) | ≥99.8% | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | ACS Grade | LabChem |

| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq) in anhydrous pyridine or anhydrous dichloromethane (DCM). If using DCM, add a non-nucleophilic base such as triethylamine (1.2 eq).[4]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water. If DCM was used as the solvent, extract the aqueous layer with DCM or ethyl acetate. If pyridine was used, it may be necessary to neutralize with dilute HCl before extraction. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).[5]

Protocol 2: Acylation using Acetic Anhydride

This protocol offers an alternative to using acyl chlorides, which can be highly reactive and moisture-sensitive.

Workflow Diagram:

Caption: Workflow for the acylation of 2-aminothiazole with acetic anhydride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-Aminothiazole | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | ≥99% | Sigma-Aldrich |

| Ethanol | ACS Grade | VWR |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-aminothiazole (1.0 eq) and acetic anhydride (2-3 eq). Acetic anhydride can serve as both the acylating agent and the solvent.[2][6]

-

Reaction: Heat the mixture to reflux for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker of cold water or ice to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filtered solid thoroughly with cold water to remove any remaining acetic acid.

-

Drying: Dry the purified product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Special Consideration: Starting with 2-Aminothiazole Acetate

If the available starting material is 2-aminothiazole acetate, the acetate salt must be neutralized to liberate the free amine for acylation. This can be achieved in one of two ways:

-

Pre-neutralization: Dissolve the 2-aminothiazole acetate in a suitable solvent and treat it with an aqueous solution of a mild base, such as sodium bicarbonate. Extract the liberated free base into an organic solvent, dry the organic layer, and then proceed with the acylation protocol as described above.

-

In-situ Neutralization: In the acylation reaction itself, an additional equivalent of the base (e.g., triethylamine or pyridine) should be added to neutralize the acetic acid salt. This will form the free amine in situ, which can then react with the acylating agent.

Product Characterization

The identity and purity of the synthesized N-acyl-2-aminothiazole should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for N-(thiazol-2-yl)acetamide:

| Technique | Expected Observations |

| ¹H NMR | Signals for the thiazole ring protons (typically in the aromatic region), a singlet for the acetyl methyl group, and a broad singlet for the amide N-H proton.[5][7] |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the carbons of the thiazole ring, and the methyl carbon of the acetyl group.[5][7] |

| FT-IR | A characteristic N-H stretching vibration, a strong C=O stretching band for the amide, and bands corresponding to the thiazole ring.[7] |

| Mass Spec | The molecular ion peak corresponding to the mass of the acylated product.[5][7] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction; moisture in the reaction; inefficient extraction. | Increase reaction time or temperature; ensure anhydrous conditions; perform multiple extractions during work-up. |

| Diacylation | Highly reactive acylating agent or prolonged reaction time. | Use a milder acylating agent (e.g., anhydride instead of chloride); reduce the amount of acylating agent; shorten the reaction time. |

| No Reaction | Starting material is the acetate salt and no base was added; poor quality reagents. | Add a suitable base to neutralize the salt; use freshly opened or purified reagents. |

Conclusion

The acylation of 2-aminothiazole is a versatile and indispensable reaction in the synthesis of potential therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers to perform this transformation efficiently and with a high degree of success. A thorough understanding of the reaction mechanism and careful attention to experimental detail are paramount to achieving the desired outcomes in the synthesis of novel 2-aminothiazole derivatives.

References

-

Synthesis, Biological Investigation, and in Silico Studies of 2-Aminothiazole Sulfonamide Derivatives as Potential Antioxidants. (2025). EXCLI Journal. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2021). Jurnal Pharmascience. [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2015). ResearchGate. [Link]

-

(PDF) N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2021). ResearchGate. [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Institutes of Health. [Link]

-

Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link]

-

2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (2016). National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. excli.de [excli.de]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

scale-up synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate

An Application Note for the Scale-Up Synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key intermediate in pharmaceutical research and development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] This protocol is designed for researchers, chemists, and process development professionals, offering a robust, scalable, and well-characterized synthetic route based on the foundational Hantzsch thiazole synthesis.[2][3][4] We will detail the reaction mechanism, provide a step-by-step protocol for multi-gram scale production, outline purification and characterization methods, and address critical safety considerations.

Introduction and Strategic Rationale

The synthesis of substituted 2-aminothiazoles is of paramount importance in medicinal chemistry. The target molecule, Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, serves as a versatile building block for more complex molecular architectures. The strategic approach for its synthesis relies on the Hantzsch thiazole synthesis, a time-honored and highly reliable condensation reaction between an α-haloketone and a thioamide.[5][6][7]

Causality of the Chosen Synthetic Route: The Hantzsch methodology was selected for its proven scalability, high yields, and the use of readily available and cost-effective starting materials.[6] The core transformation involves the reaction of Methyl 4-bromo-3-oxohexanoate with thiourea . The reaction proceeds via a well-established mechanism:

-

Nucleophilic Attack (Sₙ2): The highly nucleophilic sulfur atom of thiourea attacks the electrophilic carbon bearing the bromine atom in the α-haloketone precursor.[6][8]

-

Intramolecular Cyclization: Subsequent intramolecular attack by one of the thioamide's nitrogen atoms onto the ketone carbonyl forms a five-membered heterocyclic intermediate.[6][8]

-

Dehydration: A final dehydration step results in the formation of the stable, aromatic 2-aminothiazole ring.[8]

This one-pot process is efficient and generally leads to a clean product that can be isolated and purified with relative ease, making it ideal for large-scale production.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target yield of approximately 150-170 grams of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry reactor.

Reagents and Equipment

Table 1: Reagent & Parameter Summary

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Source |

|---|---|---|---|---|---|

| Methyl 4-bromo-3-oxohexanoate | C₇H₁₁BrO₃ | 223.06 | 1.0 | 223 g | In-house/Supplier |

| Thiourea | CH₄N₂S | 76.12 | 1.1 | 83.7 g | Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 2.0 L | Commercial |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | - | As needed | Commercial |

| Deionized Water | H₂O | 18.02 | - | 4.0 L | In-house |

Equipment:

-

5 L three-neck round-bottom flask or jacketed glass reactor

-

Overhead mechanical stirrer

-

Reflux condenser

-

Temperature probe and heating mantle/circulator

-

Large Buchner funnel and vacuum flask (2 L)

-

Drying oven

Step-by-Step Experimental Procedure

Caption: Scale-Up Synthesis and Purification Workflow.

-

Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, reflux condenser, and temperature probe. Ensure the system is clean and dry.

-

Charging Reagents: Charge the reactor with absolute ethanol (2.0 L) and thiourea (83.7 g, 1.1 mol). Begin stirring to form a slurry.

-

Addition of α-Haloketone: Slowly add Methyl 4-bromo-3-oxohexanoate (223 g, 1.0 mol) to the stirred slurry at room temperature over 15-20 minutes. The addition is mildly exothermic; monitor the internal temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature. The reaction is typically complete within 4-6 hours.

-

Expert Insight: The progress of the reaction should be monitored every hour after reaching reflux using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting α-haloketone is consumed.

-

-

Isolation of Crude Product:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to ambient temperature.

-